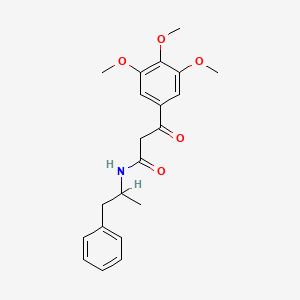
Methyl 2-chlorobenzene-1-carbodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chlorobenzene-1-carbodithioate is an organic compound that belongs to the class of carbodithioates These compounds are characterized by the presence of a carbodithioate group, which consists of a carbon atom double-bonded to two sulfur atoms and single-bonded to an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-chlorobenzene-1-carbodithioate can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzene-1-carbodithioic acid with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-chlorobenzene-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to a thiol or a thioether.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Applications De Recherche Scientifique
Methyl 2-chlorobenzene-1-carbodithioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Mécanisme D'action
The mechanism of action of methyl 2-chlorobenzene-1-carbodithioate involves its interaction with molecular targets and pathways in biological systems. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This interaction can result in various biological effects, such as antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
Methyl 2-chlorobenzene-1-carbodithioate can be compared with other carbodithioate esters, such as methyl carbodithioate and ethyl carbodithioate. While these compounds share similar chemical structures, this compound is unique due to the presence of the chlorine atom in the benzene ring, which can influence its reactivity and biological activity .
List of Similar Compounds
- Methyl carbodithioate
- Ethyl carbodithioate
- Benzyl carbodithioate
Propriétés
Numéro CAS |
22777-78-2 |
|---|---|
Formule moléculaire |
C8H7ClS2 |
Poids moléculaire |
202.7 g/mol |
Nom IUPAC |
methyl 2-chlorobenzenecarbodithioate |
InChI |
InChI=1S/C8H7ClS2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,1H3 |
Clé InChI |
OKYOAFZBOWEWML-UHFFFAOYSA-N |
SMILES canonique |
CSC(=S)C1=CC=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



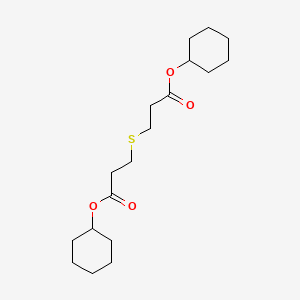

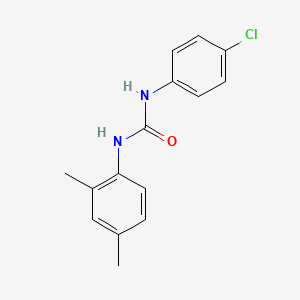

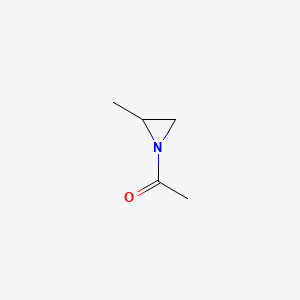
![3-(Hydroxymethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14708347.png)
![2-[(1-Chloroethyl)peroxy]-2-methylpropane](/img/structure/B14708350.png)
![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)hexadecahydroindeno[5,4-f]chromene](/img/structure/B14708374.png)
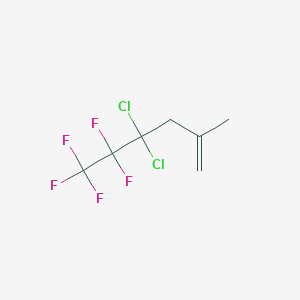

![ethyl N-[3-amino-6-(ethoxycarbonylamino)-4-[[2-hydroxy-3-(N-methylanilino)propyl]amino]pyridin-2-yl]carbamate](/img/structure/B14708395.png)

